molecular formula C₁₄H₈D₄N₄O₃S B1153754 5-Hydroxy Sulfaquinoxaline-d4

5-Hydroxy Sulfaquinoxaline-d4

Cat. No.: B1153754
M. Wt: 320.36
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy Sulfaquinoxaline-d4 is a deuterated analog of sulfaquinoxaline, a sulfonamide antibiotic historically used in veterinary medicine. Deuterated compounds like this are critical in research for applications such as mass spectrometry-based quantification, metabolic studies, and environmental monitoring due to their isotopic stability .

Properties

Molecular Formula

C₁₄H₈D₄N₄O₃S

Molecular Weight

320.36

Synonyms

4-Amino-N-(5-hydroxyquinoxalin-2-yl)benzenesulfonamide-d4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Hydroxy Sulfaquinoxaline-d4 with structurally or functionally related deuterated compounds:

Compound Molecular Formula Molecular Weight CAS No. Solubility Key Applications
This compound Not provided Not provided Not provided Not provided Research standard (inferred)
Sulfasalazine-d4 C18H10D4N4O5S 402.42 Not provided Not provided Lab use (autoimmune research)
4-Hydroxybenzoic Acid-d4 C7H2D4O3 142.15 152404-47-2 Insoluble in water; soluble in DMSO, methanol Analytical chemistry
Hypoxanthine-D4 C5H2D4N4O 142.15 Not provided Not provided Metabolic tracer studies

Key Observations :

  • Structural Differences: Sulfasalazine-d4 shares a sulfonamide backbone with this compound but includes additional functional groups (e.g., salicylate moiety). In contrast, 4-Hydroxybenzoic Acid-d4 is a simpler aromatic acid, and Hypoxanthine-D4 is a purine derivative .
  • Molecular Weight : Sulfasalazine-d4 has a significantly higher molecular weight (402.42 vs. ~142 for others), reflecting its complex structure .

Key Observations :

  • This compound’s "controlled product" status aligns with sulfonamides’ known regulatory scrutiny, though specific toxicity data are absent .
  • 4-Hydroxybenzoic Acid-d4 exhibits clear aquatic toxicity, a concern for environmental monitoring .

Regulatory and Handling Considerations

  • This compound: Requires permits, BSL certification, and adherence to short shelf-life protocols .
  • Sulfasalazine-d4 : Complies with Chinese and international safety standards (e.g., GB/T 16483-2008) .
  • 4-Hydroxybenzoic Acid-d4: Meets EU (EC No. 1907/2006), U.S. OSHA, and Canadian WHMIS regulations .

Limitations and Data Gaps

The evidence lacks explicit data on this compound’s structure, solubility, and toxicity, necessitating extrapolation from analogous compounds. Further studies are required to clarify its environmental persistence and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 5-Hydroxy Sulfaquinoxaline-d4, and how do deuteration positions affect yield?

  • Methodological Answer : Synthesis typically involves isotopic labeling via hydrogen-deuterium exchange under controlled pH and temperature. For example, sulfaquinoxaline derivatives are deuterated at stable positions (e.g., aromatic rings) using deuterated reagents like D₂O or deuterated acids. Yield optimization requires monitoring reaction kinetics via LC-MS/MS to confirm deuteration efficiency (≥95%) and purity (HPLC-UV) .
  • Key Variables : Reaction time (24–72 hrs), solvent polarity, and catalyst selection (e.g., Pt/C for selective deuteration).

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm deuteration sites and rule out protio impurities.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., +4 Da shift for -d4 labeling) with ≤2 ppm error .
  • Isotopic Purity : Quantify via isotopic abundance ratios using LC-HRMS in SIM mode .

Q. How do researchers standardize bioactivity assays for this compound against bacterial pathogens?

  • Methodological Answer : Use MIC (Minimum Inhibitory Concentration) assays with E. coli or S. aureus strains. Include deuterated vs. non-deuterated controls to isolate isotope effects. Protocol:

  • Prepare Mueller-Hinton broth with serial dilutions (0.5–128 µg/mL).
  • Incubate at 37°C for 18–24 hrs; measure OD₆₀₀nm.
  • Validate with CLSI guidelines to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound in in-vivo models be reconciled?

  • Methodological Answer : Discrepancies often arise from deuterium isotope effects (DIE) on metabolic stability. For example:

  • Phase I Metabolism : Compare hepatic microsomal clearance rates (e.g., rat vs. human CYP450 isoforms) using LC-MS/MS to track deuterium retention .
  • Statistical Analysis : Apply mixed-effects modeling to account for inter-species variability and dose-response non-linearity .
    • Data Table :
ModelHalf-life (h)Metabolic Clearance (mL/min/kg)
Rat (WT)4.2 ± 0.312.5 ± 1.2
Rat (d4)5.8 ± 0.48.7 ± 0.9

Q. What experimental design strategies mitigate batch-to-batch variability in deuterated compound synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Optimize parameters (e.g., temperature, pH) using response surface methodology (RSM).
  • Quality Control : Implement in-line FTIR for real-time monitoring of deuteration progress.
  • Batch Tracking : Use multivariate analysis (PCA) to correlate impurity profiles (e.g., protio contaminants) with bioactivity outliers .

Q. How can researchers resolve discrepancies between in-vitro bioactivity and in-vivo efficacy for this compound?

  • Methodological Answer :

  • PK/PD Modeling : Integrate in-vitro IC₅₀ data with in-vivo plasma concentration-time profiles to predict efficacy thresholds.
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., ³H-d4) to quantify drug accumulation in target organs via autoradiography .
    • Critical Consideration : Adjust for protein binding differences (e.g., albumin affinity shifts due to deuteration).

Data Contradiction Analysis

Q. Why do some studies report reduced cytotoxicity for this compound compared to its non-deuterated analog?

  • Methodological Answer : Deuteration may alter membrane permeability or target binding kinetics. Validate via:

  • SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to target enzymes (e.g., DHPS).
  • Cellular Uptake Assays : Use fluorescently tagged derivatives and flow cytometry to quantify intracellular concentrations .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical use of this compound in animal studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines:

  • Sample Size Justification : Power analysis (α=0.05, β=0.2) to minimize unnecessary animal use.
  • Endpoint Criteria : Predefine humane endpoints (e.g., tumor volume ≤10% body weight) .

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